4-(4-Methoxybenzylamino)benzoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
4-[(4-methoxyphenyl)methylamino]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3/c1-19-14-8-2-11(3-9-14)10-16-13-6-4-12(5-7-13)15(17)18/h2-9,16H,10H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTRSGBHHPFPTEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC2=CC=C(C=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27126-29-0 | |
| Record name | 4-(4-METHOXYBENZYLAMINO)BENZOIC ACID | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methoxybenzylamino)benzoic acid typically involves a multi-step process. One common method starts with the preparation of 4-methoxybenzylamine, which is then reacted with 4-bromobenzoic acid under nucleophilic substitution conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the substitution reaction, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-(4-Methoxybenzylamino)benzoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in solvents like DMF or dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of 4-(4-Hydroxybenzylamino)benzoic acid.
Reduction: Formation of 4-(4-Methoxybenzylamino)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(4-Methoxybenzylamino)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its structural similarity to biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(4-Methoxybenzylamino)benzoic acid involves its interaction with specific molecular targets. The methoxy and amino groups can participate in hydrogen bonding and electrostatic interactions with biological macromolecules, influencing their activity. The compound may also modulate signaling pathways by interacting with enzymes or receptors, thereby exerting its biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
4-(3-Chloroanilino)benzoic Acid
- Structural Differences : Replaces the 4-methoxybenzyl group with a 3-chloroaniline. The chloro substituent is electron-withdrawing, contrasting with the electron-donating methoxy group.
- Biological Activity : Acts as a selective inhibitor of AKR1C2/C3 enzymes, with efficacy in prostate cancer models. The chloro group may enhance binding to hydrophobic enzyme pockets .
- Crystallography : Exhibits a dihedral angle of 34.66° between aromatic rings, leading to molecular distortion and acid dimer formation via O–H···O hydrogen bonds. Comparable hydrogen-bonding behavior is expected in the target compound .
4-(Dimethylamino)benzoic Acid
- Structural Differences: Features a dimethylamino group instead of methoxybenzylamino. The dimethylamino group is strongly electron-donating, increasing the basicity of the amino group.
- Physicochemical Impact: Higher solubility in acidic conditions due to protonation of the dimethylamino group.
4-Hydroxybenzoic Acid
- Structural Differences: Lacks the methoxybenzylamino substituent, with a hydroxyl group at the para position.
- Safety Profile : Classified as an irritant (skin/eyes), whereas the methoxy group in the target compound may reduce reactivity and toxicity .
4-Amino-3-methoxybenzoic Acid
- Structural Differences: Methoxy and amino groups are in meta and para positions, respectively.
- Applications : Used in peptide synthesis and dye intermediates. The positional isomerism alters hydrogen-bonding capacity and electronic distribution compared to the target compound .
Quantitative Structure-Activity Relationship (QSAR) Insights
Evidence from QSAR studies on 22 benzoic acid derivatives () highlights:
- Electron-Donating Groups (e.g., methoxy) : Increase pKa of the carboxylic acid, reducing ionization and enhancing lipophilicity.
- Hydrogen-Bond Acceptors (e.g., amino groups): Improve binding to targets like enzymes or receptors.
- Steric Effects: Bulky substituents (e.g., benzylamino) may hinder binding but improve metabolic stability.
Table 1: Key Physicochemical Properties
*Estimated using fragment-based methods.
Crystallographic and Computational Tools
Biological Activity
4-(4-Methoxybenzylamino)benzoic acid, also known as a benzoic acid derivative, has garnered attention in various biological studies due to its potential therapeutic applications. This compound is characterized by its unique structure, which includes a methoxybenzyl group and an amino group attached to the benzoic acid backbone. Understanding its biological activity is crucial for exploring its potential in medicinal chemistry.
- Molecular Formula : C16H17NO3
- Molecular Weight : 273.31 g/mol
- CAS Number : 27126-29-0
The biological activity of this compound is primarily attributed to its interaction with various molecular targets in biological systems. Studies suggest that it may act as an agonist for serotonin receptors, particularly the serotonin 4 (5-HT4) receptor, which plays a significant role in gastrointestinal motility and central nervous system functions . This interaction can influence digestive processes and has implications for treating disorders related to gastrointestinal function.
Biological Activities
Recent research has highlighted several biological activities associated with this compound:
- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against various bacterial strains. This suggests potential applications in developing new antibiotics.
- Antiproliferative Effects : The compound has shown promise in inhibiting the growth of cancer cells in vitro. For instance, it was tested against Hep-G2 (liver cancer) and A2058 (melanoma) cell lines, demonstrating significant antiproliferative effects without notable cytotoxicity to normal cells .
- Proteasome and Lysosomal Pathway Modulation : This compound has been evaluated for its ability to enhance the activity of protein degradation systems, specifically the ubiquitin-proteasome pathway (UPP) and autophagy-lysosome pathway (ALP). Such modulation is crucial for maintaining cellular homeostasis and could be leveraged for anti-aging therapies .
Case Studies
- Study on Antimicrobial Activity : In a study assessing the antimicrobial efficacy of various benzoic acid derivatives, this compound was found to inhibit the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL. The study concluded that structural modifications significantly impact the antimicrobial potency of benzoic acid derivatives.
- Evaluation of Antiproliferative Effects : A comparative analysis of several benzoic acid derivatives highlighted that this compound exhibited a higher inhibition rate (around 70%) on Hep-G2 cells at a concentration of 10 µM compared to other derivatives tested .
Data Table: Biological Activities
| Activity Type | Test Organism/Cell Line | Concentration Tested | Observed Effect |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | 50 µg/mL | Growth inhibition |
| Antimicrobial | Escherichia coli | 50 µg/mL | Growth inhibition |
| Antiproliferative | Hep-G2 | 10 µM | 70% inhibition |
| Antiproliferative | A2058 | 10 µM | Significant inhibition |
Q & A
Q. Optimization Strategies :
- Monitor reaction progress via TLC or HPLC .
- Use inert atmospheres (N₂/Ar) to prevent oxidation of sensitive intermediates .
| Step | Reagents/Conditions | Purpose | Yield Optimization Tips |
|---|---|---|---|
| Amide Coupling | EDC, DMAP, DMF, 0–5°C | Form methoxybenzylamino linkage | Pre-activate carboxylic acid at low temps to reduce side reactions |
| Deprotection | TFA/DCM (1:1), RT | Remove Boc groups | Use excess TFA and extended stirring time for completeness |
| Purification | Ethyl acetate/hexane (3:7) | Isolate product | Gradient elution improves separation of polar byproducts |
How can the crystal structure of this compound be resolved, and what challenges arise during refinement?
Methodological Answer :
Tools : Use SHELX (for refinement) and SIR97 (for structure solution) .
- Data Collection : Collect high-resolution X-ray diffraction data (≤1.0 Å resolution) to resolve hydrogen bonding and torsional angles .
- Challenges :
Cross-Validation : Compare results with ORTEP-3 for graphical validation of thermal ellipsoids and bond geometries .
How can LC-MS and NMR be applied to quantify this compound and identify metabolites?
Q. Methodological Answer :
- LC-MS Parameters :
- Metabolite Identification :
Q. Data Interpretation :
- Contradictions in MS Data : Resolve adduct formation (e.g., Na⁺/K⁺) by using high-resolution MS (HRMS) with <5 ppm mass error .
How do reaction conditions influence the regioselectivity of this compound in oxidation studies?
Methodological Answer :
Oxidation Pathways :
- Chemical Oxidants :
- KMnO₄ in acidic conditions oxidizes the benzylic amine to nitro groups, risking over-oxidation .
- H₂O₂/Fe²⁺ (Fenton’s reagent) selectively hydroxylates the aromatic ring at para positions .
- Enzymatic Oxidation :
Q. Regioselectivity Control :
- Use steric hindrance (e.g., bulky substituents) or directing groups (e.g., –COOH) to guide oxidation to desired positions .
How can crystallographic data contradictions (e.g., thermal motion vs. disorder) be resolved during structure refinement?
Q. Methodological Answer :
- Thermal Motion Artifacts : Apply anisotropic displacement parameters in SHELXL; compare Ueq values with similar structures .
- Disorder Modeling :
- Validation Tools : Check R-factor convergence (R1 < 5%) and residual density (<0.3 eÅ⁻³) .
What safety protocols are critical for handling this compound in laboratory settings?
Q. Methodological Answer :
- Storage : Store at 2–8°C in airtight containers to prevent hydrolysis .
- PPE : Use nitrile gloves, lab coats, and fume hoods during synthesis to avoid dermal exposure .
- Waste Disposal : Neutralize acidic byproducts with NaHCO₃ before disposal in halogenated waste containers .
How can contradictory bioactivity data (e.g., enzyme inhibition vs. activation) be analyzed for this compound?
Q. Methodological Answer :
- Dose-Response Curves : Perform IC₅₀ assays (e.g., for tyrosinase inhibition) across 0.1–100 µM to identify non-linear effects .
- Mechanistic Studies : Use fluorescence quenching to differentiate competitive vs. allosteric binding (e.g., Δλemission with/without substrate) .
- Control Experiments : Validate with known inhibitors (e.g., kojic acid for tyrosinase) to rule out assay artifacts .
What computational tools predict the physicochemical properties of this compound?
Q. Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
